ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a quinazoline ring, which is a type of nitrogen-containing heterocycle, attached to a thiophene ring, which is a sulfur-containing heterocycle . The presence of these rings suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a quinazoline ring attached to a thiophene ring. These rings are likely to contribute to the stability of the molecule and may also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazoline and thiophene rings may influence its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Activity
The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituents as precursors has been demonstrated, with compounds showing potent anticancer activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Asem, & Alanzy, 2020). This study highlights the potential of ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives in anticancer drug development.
Antibacterial and Antifungal Activities
The synthesis of cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes has been investigated for antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans. Some compounds exhibited activity comparable to standard antibiotics (Altundas, Sarı, Çolak, & Öğütcü, 2010). This research signifies the importance of such compounds in addressing resistant microbial strains.
Antitumor Activity
A study on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from similar structures has shown that most compounds reveal high inhibitory effects when screened in vitro for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams, Mohareb, Helal, & Mahmoud, 2010). The research underscores the chemical's potential as a basis for developing new antitumor agents.
Mechanism of Action
Target of action
Compounds with a quinazolinone structure are known to have diverse biological activities . They can interact with various targets in the body, such as enzymes, receptors, or ion channels. The exact target would depend on the specific functional groups present in the compound.
Mode of action
The compound might interact with its target through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, or ionic interactions. The presence of a quinazolinone ring and a thiophene ring could influence the compound’s binding affinity and selectivity for its target .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of a carboxylate group could influence the compound’s solubility and absorption .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of a certain molecule in the cell .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-2-26-20(25)17-13-7-5-9-15(13)28-19(17)23-16(24)10-27-18-12-6-3-4-8-14(12)21-11-22-18/h3-4,6,8,11H,2,5,7,9-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEKBTDIWHWJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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